AG 556

Description

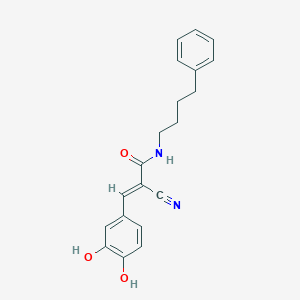

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AG-556, a Selective EGFR Tyrosine Kinase Inhibitor

Executive Summary

AG-556 is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors, distinguished by its selective activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] This guide provides a detailed examination of the molecular mechanism through which AG-556 exerts its effects. The primary mechanism involves the competitive inhibition of the EGFR kinase domain, preventing receptor autophosphorylation and subsequently blocking the activation of downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[2][3][4][5][6] This blockade translates into significant cellular consequences, including cell cycle arrest and modulation of ion channel activity.[1][7][8] This document will dissect these mechanisms, present the quantitative data supporting these claims, and provide detailed protocols for key experiments used to validate the activity of AG-556, positioning it as a critical tool for researchers in oncology, cell signaling, and pharmacology.

Introduction: The Scientific Context of AG-556

The Tyrphostins: A Foundational Class of Tyrosine Kinase Inhibitors

The tyrphostins, or tyrosine phosphorylation inhibitors, represent a pioneering class of low molecular weight, synthetic compounds designed to specifically inhibit the activity of protein tyrosine kinases.[1][2] Developed through systematic chemical synthesis, these agents were among the first to demonstrate that selective inhibition of specific tyrosine kinases was an achievable and potent therapeutic strategy.[2] They function primarily by binding to the substrate-binding site of the kinase domain, acting as competitive inhibitors and preventing the phosphorylation of target proteins.[1][2] The family includes a wide range of compounds with varying degrees of selectivity for different tyrosine kinases, making them invaluable probes for dissecting complex signaling networks.[1]

AG-556: A Profile of a Selective EGFR Inhibitor

AG-556, also known as Tyrphostin AG 556, is a benzylidenemalononitrile derivative specifically recognized for its inhibitory action against EGFR.[2][9] Its chemical structure, (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide, underpins its interaction with the EGFR kinase domain.[9] A key characteristic of AG-556 is its high selectivity for EGFR over other closely related receptor tyrosine kinases, such as HER2/ErbB2, making it a precise tool for isolating EGFR-specific signaling events in a research setting.[9]

The Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR Signaling Axis

The Epidermal Growth Factor Receptor is a transmembrane glycoprotein that plays a central role in regulating critical cellular processes, including proliferation, differentiation, and survival.[7] The signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth factor (EGF), to the extracellular domain of the receptor. This binding event induces a conformational change that promotes receptor dimerization—either homodimerization (EGFR-EGFR) or heterodimerization with other members of the ErbB family.

Dimerization juxtaposes the intracellular kinase domains, facilitating a process of trans-autophosphorylation on specific tyrosine residues within the C-terminal tail of each receptor. These newly phosphorylated tyrosine residues serve as high-affinity docking sites for a host of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.

The Ras-Raf-MEK-ERK Cascade: A Primary Effector Pathway

One of the most critical pathways activated by EGFR is the mitogen-activated protein kinase (MAPK) cascade, often referred to as the Ras-Raf-MEK-ERK pathway.[5][6][10] Upon EGFR autophosphorylation, the adaptor protein Growth factor receptor-bound protein 2 (Grb2) is recruited to the receptor, which in turn recruits the guanine nucleotide exchange factor Son of Sevenless (SOS). SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP.[5][10] GTP-bound Ras initiates a kinase cascade, beginning with the activation and phosphorylation of Raf (a MAP3K), which then phosphorylates and activates MEK (a MAP2K).[5][6] MEK, a dual-specificity kinase, subsequently phosphorylates and activates ERK (a MAPK) on both threonine and tyrosine residues.[5] Activated ERK translocates to the nucleus, where it phosphorylates and regulates a multitude of transcription factors (e.g., c-Fos, c-Myc, ELK-1), ultimately driving gene expression programs that lead to cell proliferation and survival.[5][6]

Core Mechanism of Action: Inhibition of EGFR Kinase Activity

The fundamental mechanism of action of AG-556 is the direct inhibition of the EGFR's intrinsic tyrosine kinase activity. By preventing the initial autophosphorylation event, AG-556 effectively cuts off the signal at its source, preventing the recruitment and activation of all downstream signaling molecules.

Quantitative Potency and Selectivity

The potency of AG-556 has been quantified in multiple studies, with reported half-maximal inhibitory concentration (IC50) values varying based on the specific assay system employed (e.g., cell-free enzymatic assays vs. cell-based proliferation assays). This highlights the importance of understanding experimental context when interpreting potency data.

| Parameter | Reported Value | Assay Context | Source(s) |

| IC50 (EGFR) | 1.1 µM | Kinase Assay | [7] |

| IC50 (EGFR) | 5 µM | Tyrphostin Inhibition Assay | [3][9][11][12] |

| IC50 (EGF-induced cell growth) | 3 µM | HER14 Cell Proliferation | [9] |

| IC50 (HER2/ErbB2) | >500 µM | Kinase Assay | [9] |

The remarkable difference between the IC50 for EGFR (in the low micromolar range) and HER2 (greater than 500 µM) underscores the high selectivity of AG-556.[9] This selectivity is crucial for its utility as a research tool, allowing scientists to confidently attribute observed effects to the inhibition of the EGFR pathway specifically.

Visualizing the Point of Inhibition in the EGFR-MAPK Pathway

The following diagram illustrates the canonical EGFR-to-MAPK signaling pathway and pinpoints the precise step at which AG-556 intervenes.

Downstream Cellular and Physiological Consequences

The inhibition of EGFR by AG-556 triggers a cascade of downstream effects that manifest at the cellular and physiological levels.

-

Cell Cycle Arrest: By blocking the EGFR-MAPK pathway, AG-556 prevents the expression of key proteins required for cell cycle progression. Specifically, it has been shown to cause cell cycle arrest at the G1/S phase by inhibiting the activation of Cyclin-dependent kinase 2 (Cdk2).[7] This is achieved through the phosphorylation of an inhibitory site (tyrosine 15) on Cdk2, a mechanism that prevents entry into the DNA synthesis (S) phase.[7]

-

Modulation of Ion Channels: EGFR signaling is known to regulate the activity of various ion channels through direct tyrosine phosphorylation. AG-556 has been demonstrated to:

-

Inhibit Inwardly-Rectifying Potassium (Kir) Channels: It reduces the currents of Kir2.1 and Kir2.3 channels by preventing their tyrosine phosphorylation, which is typically promoted by EGFR.[7]

-

Activate Large-Conductance Ca2+-activated K+ (BK) Channels: Conversely, AG-556 increases the activity of BK channels.[1][8] In this case, EGFR-mediated tyrosine phosphorylation normally decreases BK channel activity; therefore, inhibiting EGFR with AG-556 removes this suppressive phosphorylation, leading to channel activation.[1][8] This effect has been shown to cause vasodilation in rat cerebral arteries.[1][8]

-

-

Anti-inflammatory Activity: AG-556 has demonstrated anti-inflammatory properties, notably by reducing the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] It can block the production of TNF-α induced by lipopolysaccharide (LPS), suggesting an interference with inflammatory signaling pathways that may be, in part, modulated by EGFR activity.[13]

Experimental Methodologies for Characterizing AG-556

The validation of AG-556's mechanism of action relies on a suite of robust biochemical and cell-based assays. The causality behind these experimental choices is to build a logical chain of evidence, from direct target engagement (kinase assay) to downstream pathway modulation (Western blot) and functional cellular outcomes (cell cycle analysis).

Protocol: Western Blot Analysis of EGFR Phosphorylation

This protocol provides a self-validating system to confirm that AG-556 inhibits EGFR activation in a cellular context. The inclusion of total EGFR and a loading control (e.g., β-actin) is critical to ensure that any observed decrease in phosphorylated EGFR is due to kinase inhibition, not a reduction in total protein levels.

Objective: To determine the effect of AG-556 on EGF-stimulated EGFR autophosphorylation in a cultured cell line (e.g., A431, which overexpresses EGFR).

Methodology Workflow:

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Plate A431 cells to achieve 80-90% confluency. Serum-starve the cells for 18-24 hours to reduce basal EGFR activity. Pre-incubate cells with various concentrations of AG-556 (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Stimulate with human EGF (e.g., 100 ng/mL) for 15 minutes.

-

Lysis: Immediately place plates on ice and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer. Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane. The choice of PVDF is often preferred for phosphoprotein detection due to its higher binding capacity.

-

Blocking: Block non-specific binding sites on the membrane by incubating for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often the preferred blocking agent for phospho-antibodies as it can reduce background noise compared to non-fat milk.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting phosphorylated EGFR (e.g., anti-p-EGFR Tyr1173). For validation, separate blots should be run and incubated with antibodies against total EGFR and a loading control like β-actin.

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Analysis: Quantify band intensities using densitometry software. The key readout is the ratio of p-EGFR to total EGFR, normalized to the loading control. A dose-dependent decrease in this ratio in AG-556-treated samples validates its inhibitory effect.

Summary and Future Directions

AG-556 is a selective inhibitor of the EGFR tyrosine kinase, a member of the well-established tyrphostin family.[1][7] Its mechanism of action is centered on the competitive inhibition of the EGFR kinase domain, which prevents receptor autophosphorylation and blocks the downstream activation of key signaling pathways, including the MAPK/ERK cascade.[1][2][5] This primary action leads to well-defined cellular outcomes, such as G1/S phase cell cycle arrest and the complex modulation of various ion channels.[7][8]

While its clinical development has not progressed in the same manner as newer generations of EGFR inhibitors, AG-556 remains a highly valuable and widely used research tool. Its proven selectivity allows for the precise interrogation of EGFR-dependent signaling in a multitude of biological contexts, from cancer cell proliferation to neuro-inflammation and vascular physiology.[7][8][9] Future research utilizing AG-556 will likely continue to uncover novel roles for EGFR signaling in health and disease, solidifying the legacy of the tyrphostins as foundational tools in the era of targeted molecular therapy.

References

-

Zhang, D., Wu, W., Deng, X., Zhang, Y., Sun, H., Zhang, H., Wang, Y., Li, H., & Zhang, X. (2017). Tyrphostin AG556 increases the activity of large conductance Ca2+-activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. Journal of Cellular and Molecular Medicine, 21(9), 1826–1834. Retrieved from [Link]

-

Zhang, D., Wu, W., Deng, X., Zhang, Y., Sun, H., Zhang, H., Wang, Y., Li, H., & Zhang, X. (2017). Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. Journal of Cellular and Molecular Medicine, 21(9), 1826-1834. Retrieved from [Link]

-

Selleck Chemicals China. (n.d.). AG 556 | EGFR 抑制剂. Selleck Chemicals. Retrieved from [Link]

-

Biotrend USA. (n.d.). (E)-AG 556. Biotrend USA. Retrieved from [Link]

-

Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Science, 242(4880), 933–935. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Understanding the ERK/MAPK Signaling Pathway. QIAGEN. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Erk Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

-

Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Retrieved from [Link]

Sources

- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. scbt.com [scbt.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. apexbt.com [apexbt.com]

- 8. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. AG 556 | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 13. Medchemexpress LLC (E)-AG 556 (E)-Tyrphostin AG 556 | 133550-41-1 | 99.9% | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to AG 556 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of AG 556, a tyrphostin small molecule inhibitor, for researchers, scientists, and professionals involved in drug development. It delves into the compound's mechanism of action, its primary applications in research, and detailed protocols for its use in key experimental assays.

Introduction to AG 556: A Selective Tyrosine Kinase Inhibitor

AG 556, also known as Tyrphostin AG 556, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family, it functions by competing with ATP at the kinase domain of the receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This targeted inhibition makes AG 556 a valuable tool for investigating the role of EGFR signaling in various cellular processes, including proliferation, differentiation, and survival. Its chemical formula is C₂₀H₂₀N₂O₃, and it has a molecular weight of 336.4 g/mol .[4]

Mechanism of Action: Targeting the EGFR Signaling Cascade

The epidermal growth factor receptor is a key player in cell signaling, and its dysregulation is implicated in the development and progression of numerous cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

AG 556 exerts its inhibitory effect by directly targeting the ATP-binding pocket of the EGFR kinase domain. By occupying this site, it prevents the transfer of a phosphate group from ATP to the tyrosine residues, thus inhibiting receptor activation. This blockade of EGFR autophosphorylation effectively shuts down the downstream signaling pathways that are crucial for cell growth and survival.

Signaling Pathways Modulated by AG 556

The inhibition of EGFR by AG 556 has profound effects on at least two major downstream signaling pathways:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of EGFR by AG 556 is expected to decrease the phosphorylation and activation of key components of this pathway, such as ERK1/2.

-

The PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. By blocking EGFR activation, AG 556 can lead to reduced phosphorylation and activation of Akt, a key signaling node in this pathway.

Signaling Pathway: EGFR and Downstream Cascades

Caption: EGFR signaling and its inhibition by AG 556.

Quantitative Data and Specificity

The potency of AG 556 as an EGFR inhibitor has been characterized by its half-maximal inhibitory concentration (IC50). Reported IC50 values for EGFR inhibition by AG 556 vary slightly between studies but are generally in the low micromolar range.

| Parameter | Value | Source |

| IC50 for EGFR | 1.1 µM | [1] |

| IC50 for EGFR | 5 µM | [1] |

| IC50 for HER2/ErbB2 | >500 µM | [1] |

This data highlights the selectivity of AG 556 for EGFR over the closely related HER2/ErbB2 receptor. This selectivity is a critical attribute for a research tool, as it allows for more precise dissection of EGFR-specific signaling events.

Core Research Applications of AG 556

AG 556 is a versatile tool employed in a variety of research areas to probe the function of EGFR and related signaling pathways.

Cancer Research

Given the central role of EGFR in many cancers, AG 556 is widely used to study its contribution to tumor growth and survival. Researchers utilize AG 556 to:

-

Inhibit the proliferation of cancer cell lines that overexpress or have mutated EGFR.

-

Investigate the downstream effects of EGFR inhibition on cell cycle progression and apoptosis.

-

Study the development of resistance mechanisms to EGFR-targeted therapies.

Septic Shock and Inflammation

Preclinical studies have demonstrated a protective role for AG 556 in models of septic shock. In a canine model of E. coli-induced peritonitis, AG 556 treatment improved survival and reduced multi-organ failure. This effect is attributed to the inhibition of tyrosine kinase-dependent cell signaling, which is a critical control point in inflammatory responses initiated by bacterial products and cytokines like TNF-α. AG 556 has been shown to significantly lower serum TNF levels.

Ion Channel Regulation

Recent research has uncovered a role for EGFR signaling in the regulation of various ion channels. AG 556 has been instrumental in these studies, demonstrating that inhibition of EGFR tyrosine kinase activity can modulate the function of channels such as:

-

Large conductance Ca2+-activated K+ (BK) channels: Inhibition of EGFR by AG 556 enhances the activity of BK channels, leading to vasodilation.[5]

-

Ultra-rapidly activating delayed rectifier K+ current (IKur): AG 556 has been shown to decrease this current in human atrial cells by inhibiting EGFR tyrosine kinase.[6][7]

Experimental Protocols

To facilitate the effective use of AG 556 in the laboratory, this section provides detailed, step-by-step protocols for key experimental applications.

Preparation of AG 556 Stock Solution

For most cell culture experiments, AG 556 is dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Materials:

-

AG 556 powder

-

Anhydrous DMSO

Procedure:

-

Calculate the required amount of AG 556 and DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Weigh the AG 556 powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the tube until the AG 556 is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of AG 556 to assess its effect on the viability of a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

AG 556 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AG 556 in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of AG 556. Include a vehicle control (medium with DMSO at the highest concentration used for the drug dilutions).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability with AG 556.

Western Blotting for Phospho-EGFR

This protocol details the procedure to analyze the effect of AG 556 on the phosphorylation status of EGFR.

Materials:

-

Cells of interest

-

Cell culture plates

-

AG 556 stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the desired concentrations of AG 556 for a specified time. Include a positive control (e.g., EGF stimulation) and a vehicle control.

-

Lyse the cells with lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR to normalize for protein loading.

Potential Off-Target Effects and Considerations

While AG 556 is a selective inhibitor of EGFR, it is important for researchers to be aware of potential off-target effects. As a member of the tyrphostin family, which are known to be reactive Michael acceptors, there is a possibility of covalent modification of other proteins. For instance, a recent study has suggested that AG 556 can covalently bind to and inhibit 5-lipoxygenase. Researchers should consider these potential off-target effects when interpreting their data and may need to employ additional controls, such as using structurally different EGFR inhibitors, to confirm the specificity of their findings.

Conclusion

AG 556 is a powerful and selective tool for the investigation of EGFR signaling in a multitude of biological contexts. Its ability to potently inhibit EGFR tyrosine kinase activity allows for the detailed study of downstream signaling pathways and their roles in health and disease. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively utilize AG 556 to advance our understanding of EGFR biology and its potential as a therapeutic target.

References

-

Wang, Y., Sun, H. Y., Liu, Y. G., Song, Z., She, G., Xiao, G. S., ... & Deng, X. L. (2017). Tyrphostin AG556 increases the activity of large conductance Ca2+-activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. Journal of cellular and molecular medicine, 21(9), 1826–1834. [Link]

-

Wang, Y., Sun, H. Y., Liu, Y. G., Song, Z., She, G., Xiao, G. S., ... & Deng, X. L. (2017). Tyrphostin AG556 increases the activity of large conductance Ca2+-activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. Journal of cellular and molecular medicine, 21(9), 1826–1834. [Link]

-

Xiao, G. S., Zhang, Y. H., Wu, W., Sun, H. Y., Wang, Y., & Li, G. R. (2017). Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase. British journal of pharmacology, 174(6), 454–467. [Link]

-

Xiao, G. S., Zhang, Y. H., Wu, W., Sun, H. Y., Wang, Y., & Li, G. R. (2017). Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase. British Journal of Pharmacology, 174(6), 454–467. [Link]

-

Brooijmans, N., et al. (2008). Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. British Journal of Cancer, 98(6), 1137-1142. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Medchemexpress LLC (E)-AG 556 (E)-Tyrphostin AG 556 | 133550-41-1 | 99.9% | Fisher Scientific [fishersci.com]

- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genistein and tyrphostin AG556 decrease ultra‐rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

AG 556 EGFR inhibitor discovery

An In-Depth Technical Guide to the Discovery of the Tyrphostin-Class Inhibitor AG 556, a Probe for Epidermal Growth Factor Receptor (EGFR) Kinase Activity

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncology research and a validated therapeutic target for numerous malignancies.[1][2] Its dysregulation drives uncontrolled cell growth, proliferation, and survival, making it an ideal candidate for targeted inhibition.[3] This technical guide provides a detailed exploration of the discovery and characterization of AG 556, a member of the tyrphostin family of protein tyrosine kinase inhibitors. We will dissect the scientific rationale for targeting EGFR, the mechanism of action of AG 556, and the key experimental workflows used to validate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of early-generation EGFR inhibitor discovery.

The Rationale for Targeting EGFR in Oncology

The EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in regulating normal cellular processes, including growth and differentiation.[1][2] In numerous cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer, the EGFR signaling pathway is aberrantly activated through mechanisms like receptor overexpression, gene amplification, or activating mutations.[1][4]

Upon binding to ligands like Epidermal Growth Factor (EGF), the receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering a cascade of downstream signaling pathways critical for the cancer phenotype.[4] The two major signaling axes initiated by EGFR activation are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation and differentiation.[4]

-

The PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[3]

The critical role of the EGFR kinase domain in initiating these oncogenic signals established it as a prime target for therapeutic intervention. The development of small molecule tyrosine kinase inhibitors (TKIs) that could compete with ATP for its binding site in the kinase domain represented a paradigm shift towards targeted cancer therapy.[5][6] The tyrphostins (TYRosine PHOSphorylation INhibitors) were among the first synthetic, low-molecular-weight compounds designed for this purpose, serving as foundational tools for dissecting signal transduction pathways.[6]

The EGFR Signaling Cascade and Point of Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the mechanism by which ATP-competitive inhibitors like AG 556 block signal transduction at its origin.

Caption: EGFR signaling cascade and TKI inhibition mechanism.

AG 556: Profile of a Tyrphostin EGFR Inhibitor

AG 556 was identified as a potent inhibitor of EGFR kinase autophosphorylation.[7][8] As a member of the tyrphostin family, its mechanism of action is consistent with competitive inhibition of ATP binding within the catalytic domain of the receptor.[9] This prevents the initial autophosphorylation step, thereby abrogating all downstream signaling.

| Property | Value | Source |

| Compound Name | AG 556 | [7][8] |

| Class | Tyrphostin | [10] |

| CAS Number | 133550-41-1 | [8] |

| Molecular Formula | C₂₀H₂₀N₂O₃ | [8] |

| Molecular Weight | 336.4 g/mol | [8] |

| Target | EGFR Kinase | [8][10] |

| IC₅₀ | 5 µM | [7][10] |

| Observed Activity | Suppresses EGF-induced growth of HER14 cells | [7][10] |

Experimental Validation Workflows

The discovery and characterization of a kinase inhibitor like AG 556 relies on a tiered system of biochemical and cell-based assays. These experiments are designed to first confirm direct enzymatic inhibition and then to validate that this activity translates to a desired biological effect in a cellular context.

Biochemical Validation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined using a cell-free biochemical assay that measures the direct effect of the compound on the enzymatic activity of the purified EGFR kinase domain.

Caption: General experimental workflow for IC₅₀ determination.

Protocol: Cell-Free EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a representative method for determining the IC₅₀ value of a test compound against purified EGFR.[9][11]

Materials:

-

Purified, recombinant EGFR kinase domain

-

Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP solution at a concentration near the Km for EGFR

-

Test Compound (AG 556) stock solution in 100% DMSO

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of AG 556 (e.g., starting from 100 µM) in a DMSO source plate.

-

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) from the DMSO source plate to the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Substrate Addition: Prepare a master mix of EGFR kinase and peptide substrate in kinase reaction buffer. Add this mix to each well of the assay plate.

-

Initiate Reaction: Prepare an ATP solution in reaction buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Terminate Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (approx. 40 minutes).

-

Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Validation: Inhibition of Cell Proliferation

After confirming direct enzyme inhibition, the next critical step is to determine if the compound can inhibit EGFR-driven processes in living cells. This is typically assessed by a cell proliferation assay using a cell line whose growth is dependent on EGFR signaling.[11] The reported activity of AG 556 in suppressing EGF-induced growth of HER14 cells is a direct example of this validation.[7]

Protocol: EGF-Induced Cell Proliferation Assay (e.g., using HER14 or A431 cells)

This protocol outlines a method to measure the effect of an inhibitor on cell proliferation stimulated by EGF.

Materials:

-

HER14 cells (or A431, an epidermoid carcinoma line that overexpresses EGFR)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human EGF

-

Test Compound (AG 556)

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)

-

Sterile, clear-bottom 96-well cell culture plates

Procedure:

-

Cell Seeding: Plate HER14 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium and incubate overnight to allow for attachment.

-

Serum Starvation: The following day, aspirate the complete medium and replace it with a low-serum medium (e.g., 0.5% FBS). Incubate for 18-24 hours. This synchronizes the cells and minimizes baseline signaling from growth factors in the serum.

-

Compound Treatment: Prepare serial dilutions of AG 556 in the low-serum medium. Add the diluted compound to the appropriate wells.

-

EGF Stimulation: Immediately after adding the inhibitor, add EGF to the wells at a final concentration known to induce proliferation (e.g., 50 ng/mL). Include control wells with no EGF and wells with EGF but no inhibitor.

-

Incubation: Incubate the plates for 72 hours to allow for cell proliferation.

-

Measure Viability: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a marker of metabolic activity, which correlates with the number of viable cells.

-

Data Acquisition: Read the plate (e.g., luminescence or absorbance) to quantify cell viability.

-

Data Analysis: Normalize the results to the controls. The data will demonstrate the ability of AG 556 to specifically inhibit the proliferation induced by EGF stimulation.

Conclusion and Scientific Context

The discovery of AG 556 and other tyrphostins was a foundational step in the field of targeted cancer therapy.[6] While its potency (IC₅₀ = 5 µM) is modest compared to modern, clinically approved TKIs, its characterization provided crucial proof-of-concept for the viability of targeting the EGFR kinase domain with small molecules.[7][10]

This early work paved the way for the development of successive generations of EGFR inhibitors with dramatically improved potency and selectivity.[12] First-generation inhibitors like gefitinib and erlotinib showed significant clinical activity, but their efficacy was often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[12][13] This challenge spurred the creation of second- and third-generation inhibitors designed to overcome these resistance mechanisms, culminating in highly effective drugs like osimertinib.[13]

The story of AG 556 is a testament to the iterative nature of drug discovery. It represents a critical early node in a research cascade that has transformed the treatment landscape for patients with EGFR-driven cancers. The principles and experimental workflows used to validate its activity remain central to the discovery of novel kinase inhibitors today, as researchers continue to tackle the ongoing challenges of drug resistance and tumor heterogeneity.

References

- Du, Z. & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells.

- Garrido, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.

- BenchChem Technical Support Team. (2025). A Comparative Guide to the EGFR Inhibitors Tyrphostin AG30 and AG1478. BenchChem.

- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene.

- Wee, P. & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology.

- Lo, H.-W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. ResearchGate.

- MedchemExpress. (n.d.). Tyrphostin 23 (Tyrphostin A23). MedchemExpress.com.

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.

- Khan, M. A., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PLoS ONE.

- Levitzki, A. & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry.

- MedChemExpress. (n.d.). Tyrphostin 63. MedChemExpress.

- Ellison, G., et al. (2013). EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples. Journal of Clinical Pathology.

- Health Quality Ontario. (2011). Epidermal Growth Factor Receptor Mutation (EGFR) Testing for Prediction of Response to EGFR-Targeting Tyrosine Kinase Inhibitor (TKI) Drugs in Patients with Advanced Non-Small-Cell Lung Cancer: An Evidence-Based Analysis. Ontario Health Technology Assessment Series.

- Selleck Chemicals. (n.d.). EGFR Inhibition. Selleck Chemicals.

- National Cancer Institute. (2020). EGFR Mutation Testing. cancer.gov.

- PeerView Institute for Medical Education. (2024). Mastering the Testing for Common and Uncommon EGFR Mutations to Guide EGFR-Targeted Therapy in Advanced NSCLC. YouTube.

- Selleck Chemicals. (n.d.). AG 556 EGFR inhibitor. Selleck Chemicals.

- Santa Cruz Biotechnology. (n.d.). AG 556. SCBT.

- ResearchGate. (2018). Synthesis and Biological Activity of Several Modified 5α-Androstanolone Derivatives. ResearchGate.

- So, C., et al. (2023). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. ChemRxiv.

- Phan, T. D., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. Molecules.

- Stanford University. (2025). Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. YouTube.

Sources

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. selleckchem.com [selleckchem.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

AG 556: A Technical Guide to its Biological Activity and Research Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological activity of AG 556. We will delve into its core mechanism of action as a tyrosine kinase inhibitor, with a primary focus on its well-documented effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide will further provide detailed, field-proven experimental protocols to enable the robust evaluation of AG 556's effects in a laboratory setting.

Introduction: The Tyrphostin Family and the Significance of AG 556

AG 556, also known as Tyrphostin 51, belongs to the tyrphostin class of synthetic compounds.[1] These molecules were specifically designed as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a pivotal role in cellular signal transduction pathways regulating growth, differentiation, and apoptosis.[2] Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. AG 556 has emerged as a valuable research tool due to its selectivity for the Epidermal Growth Factor Receptor (EGFR), a key driver in the proliferation of many tumor types.[3][4][5]

Mechanism of Action: Inhibition of EGFR Signaling

The primary and most well-characterized biological activity of AG 556 is the inhibition of EGFR tyrosine kinase activity.[3][6] EGFR is a transmembrane receptor that, upon binding to its ligands (such as Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that ultimately drive cellular proliferation, survival, and migration.[7]

AG 556 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of a phosphate group from ATP to the tyrosine residues.[4] This blockade of autophosphorylation effectively halts the initiation of downstream signaling cascades.

The EGFR Signaling Cascade: A Target for AG 556

The major signaling pathways downstream of EGFR that are inhibited by AG 556 include:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Activated EGFR recruits the adaptor protein Grb2, which in turn activates the GTPase Ras. This initiates a phosphorylation cascade through Raf, MEK, and ERK, with activated ERK translocating to the nucleus to regulate the transcription of genes involved in cell cycle progression.

-

The PI3K-Akt Pathway: This pathway is a critical regulator of cell survival and apoptosis. Phosphoinositide 3-kinase (PI3K) is activated by phosphorylated EGFR, leading to the activation of Akt (also known as Protein Kinase B). Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

The following diagram illustrates the key components of the EGFR signaling pathway and the point of inhibition by AG 556.

Caption: EGFR Signaling Pathway and AG 556 Inhibition.

Quantitative Analysis of AG 556 Bioactivity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The IC50 of AG 556 can vary depending on the cell line and the specific assay conditions.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EGFR Autophosphorylation) | 1.1 µM | In vitro | [3] |

| IC50 (EGFR Inhibition) | 5 µM | HER14 cells | [5] |

| IC50 (EGF-dependent cell growth) | 6 µM | Not Specified | [4] |

This table represents a compilation of publicly available data and should be used as a reference. Researchers are encouraged to determine the IC50 of AG 556 in their specific experimental system.

Cellular Effects of AG 556

The inhibition of EGFR signaling by AG 556 translates into several observable cellular effects, which are the focus of many research applications.

Inhibition of Cell Proliferation and Viability

By blocking the pro-proliferative MAPK pathway, AG 556 can significantly inhibit the growth of cancer cells that are dependent on EGFR signaling. This is often the primary endpoint measured in preclinical studies of EGFR inhibitors.

Induction of Cell Cycle Arrest

AG 556 has been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[3] This is a direct consequence of inhibiting the signaling pathways that drive the expression of cyclins and cyclin-dependent kinases (CDKs) required for progression through the G1 phase and entry into the S phase, where DNA replication occurs.

Modulation of Ion Channel Activity

Interestingly, AG 556 has also been shown to modulate the activity of certain ion channels, such as the inwardly-rectifying Kir2.1 and Kir2.3 potassium channels.[3] This effect is believed to be mediated through the inhibition of tyrosine phosphorylation of the channel proteins themselves or associated regulatory proteins.[3]

Experimental Protocols for Characterizing AG 556 Activity

To facilitate the investigation of AG 556 in a research setting, this section provides detailed, step-by-step methodologies for key experiments. The causality behind experimental choices is explained to ensure a thorough understanding of the protocols.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing the biological activity of AG 556.

Caption: Experimental Workflow for AG 556 Characterization.

Protocol 1: Determination of IC50 using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed an EGFR-dependent cancer cell line (e.g., A431, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

AG 556 Preparation: Prepare a serial dilution of AG 556 in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared AG 556 dilutions or vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the AG 556 concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with AG 556 at concentrations around the predetermined IC50 for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence data.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with AG 556, a reduction in the phosphorylation of EGFR and its downstream targets can be visualized and quantified.

Methodology:

-

Cell Treatment and Lysis: Treat cells with AG 556 for a short duration (e.g., 15-60 minutes) to observe direct effects on signaling. For ligand-induced phosphorylation, serum-starve the cells overnight and then stimulate with EGF in the presence or absence of AG 556. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total EGFR.

-

Densitometry: Quantify the band intensities using image analysis software. The ratio of phosphorylated protein to total protein provides a measure of the extent of signaling inhibition.

Conclusion and Future Perspectives

AG 556 remains a valuable and specific tool for researchers investigating the intricacies of EGFR signaling in both normal and pathological contexts. Its well-defined mechanism of action and the robust experimental protocols available for its characterization make it an ideal compound for probing the roles of EGFR in cell proliferation, survival, and other cellular processes. While its primary target is EGFR, the potential for off-target effects, as suggested by its influence on certain ion channels, warrants further investigation. Future studies may also explore the synergistic effects of AG 556 with other anti-cancer agents to develop more effective combination therapies. The methodologies outlined in this guide provide a solid foundation for researchers to confidently and accurately explore the multifaceted biological activities of AG 556.

References

-

Zhang DY, Zhang YH, Sun HY, et al. Epidermal growth factor receptor tyrosine kinase regulates the human inward rectifier potassium K(IR)2.3 channel, stably expressed in HEK 293 cells. Br J Pharmacol, 2011 Nov, 164(5): 1469-1478. [Link]

-

Wang Y, Sun HY, Liu YG, et al. Tyrphostin AG556 increases the activity of large conductance Ca2+-activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. J Cell Mol Med. 2017 Sep;21(9):1826-1834. [Link]

-

Kleinberger-Doron N, Shelah N, Capone R, et al. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase. Exp Cell Res, 1998, 241(2): 340-351. [Link]

-

Zhang DY, Wu W, Deng XL, et al. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition. Biochim Biophys Acta, 2011, 1808(8): 1993-1999. [Link]

-

Sevransky JE, Shaked G, Novogrodsky A, et al. Tyrphostin AG 556 improves survival and reduces multiorgan failure in canine Escherichia coli peritonitis. J Clin Invest, 1997, 99(8): 1966-1973. [Link]

-

Oda K, Matsuoka Y, Funahashi A, Kitano H. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010. [Link]

-

Wee P, Wang Z. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers (Basel). 2017 May 23;9(5):52. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

-

PubChem. AG 556. [Link]

-

Bio-Rad Antibodies. EGF R Signaling Pathway. [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Abeomics. EGF Pathway. [Link]

-

UC San Diego Moores Cancer Center Flow Cytometry Core. Cell Cycle Analysis by DNA Content. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein and tyrphostin AG556 decrease ultra‐rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tyrosine-kinase-mediated cellular signaling by tyrphostins AG 126 and AG556 modulates murine experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tyrphostin AG 556: A Technical Guide to its EGFR-Inhibiting Signaling Pathway and Cellular Effects

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the AG 556 signaling pathway. AG 556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrates selective inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] This guide will dissect its mechanism of action, delineate the downstream signaling cascades, and provide detailed protocols for key experimental investigations.

Introduction: AG 556 as a Selective EGFR Inhibitor

AG 556 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a crucial transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[1][3] Dysregulation of the EGFR signaling pathway is a common characteristic of various cancers, making it a significant target for therapeutic intervention.[1] AG 556 exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor and blocking the activation of its downstream signaling pathways.[1] With an IC50 value of approximately 1.1 to 5 µM for EGFR inhibition, AG 556 serves as a valuable tool for studying EGFR-dependent cellular processes and as a potential therapeutic agent.[2][4][5]

The Core Signaling Pathway of AG 556

The primary molecular target of AG 556 is the EGFR. By inhibiting the tyrosine kinase activity of EGFR, AG 556 effectively blocks the initial step in a complex signaling network. The binding of a ligand, such as EGF, to EGFR normally induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated tyrosines act as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades. The two major pathways activated by EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[3]

Caption: A streamlined workflow for analyzing EGFR phosphorylation via Western blot.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A431, HEK293) and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat cells with various concentrations of AG 556 (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [6]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading. [6]

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins based on their molecular weight. [6]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [6][7]Note: Avoid using milk as a blocking agent for phospho-protein detection due to the presence of phosphoproteins like casein. [8]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR.

-

In Vitro EGFR Kinase Assay

This protocol provides a method to directly measure the inhibitory activity of AG 556 on purified EGFR kinase.

Caption: A generalized workflow for an in vitro EGFR kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT). [4] * Dilute purified active EGFR enzyme to the desired concentration in the kinase buffer.

-

Prepare a solution of a suitable substrate, such as a synthetic peptide containing a tyrosine residue (e.g., Y12-Sox conjugated peptide), and ATP. [4]

-

-

Inhibitor Preparation:

-

Prepare a stock solution of AG 556 in DMSO.

-

Perform serial dilutions of the AG 556 stock solution to obtain a range of concentrations for testing.

-

-

Kinase Reaction:

-

In a multi-well plate, add the EGFR enzyme.

-

Add the serially diluted AG 556 or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the enzyme. [4] * Initiate the kinase reaction by adding the ATP and substrate peptide mixture to each well.

-

-

Detection:

-

Data Analysis:

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value of AG 556.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of AG 556 on the cell cycle distribution of a cell population using propidium iodide (PI) staining and flow cytometry.

Caption: A standard workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment:

-

Plate cells and treat with the desired concentration of AG 556 or vehicle control for a suitable duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

-

Wash the cells with PBS.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A to degrade RNA, which can also be stained by PI. [11][12] * Incubate in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

-

Data Analysis:

-

Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

Conclusion

AG 556 is a valuable research tool for dissecting the complexities of EGFR signaling. Its selective inhibition of EGFR tyrosine kinase provides a means to investigate the roles of the MAPK and PI3K/Akt pathways in various cellular processes, including proliferation, survival, and ion channel regulation. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of AG 556 in their specific systems of interest. A thorough understanding of the AG 556 signaling pathway will continue to be instrumental in advancing our knowledge of EGFR biology and its implications in health and disease.

References

-

Wang, Y., et al. (2017). Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase. Journal of Cellular and Molecular Medicine, 21(9), 1826-1834. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

University of Chicago. (n.d.). CellCycle Analysis. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). Protocol for cell DNA staining of ethanol fixed cells with Propidium Iodide. Retrieved from [Link]

-

SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]

-

Jorissen, R. N., et al. (2003). Epidermal growth factor receptor: mechanisms of activation and signalling. Experimental Cell Research, 284(1), 31-53. [Link]

-

Guo, Y. J., et al. (2020). MAPK/ERK signaling in tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007. [Link]

-

Methods in Enzymology. (n.d.). EGFR Biochemical Assays. Retrieved from [Link]

-

Wang, Z. (2016). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-30. [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

-

Diagomics. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

-

Wu, W., et al. (2017). Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase. British Journal of Pharmacology, 174(6), 454-467. [Link]

-

ResearchGate. (n.d.). EGFR signaling pathways and downstream effects. Retrieved from [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HuR Inhibits Apoptosis by Amplifying Akt Signaling through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Inhibition of MAPK activity, cell proliferation, and anchorage-independent growth by N-Ras antisense in an N-ras-transformed human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An inhibitory effect on cell proliferation by blockage of the MAPK/estrogen receptor/MDM2 signal pathway in gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Small Molecule Viability: A Technical Guide to the Solubility and Stability of AG 556

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the tyrphostin AG 556 stands as a significant tool for investigating the role of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. However, its effective application in experimental systems is fundamentally tethered to a thorough understanding of its physicochemical properties, namely its solubility and stability. This guide, intended for the discerning researcher, moves beyond rudimentary datasheets to provide a deeper, more practical understanding of how to handle and deploy AG 556, ensuring the integrity and reproducibility of your findings.

The Core Identity of AG 556: A Chemical Snapshot

AG 556, systematically named (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide, is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its molecular structure, characterized by a catechol ring and a cyanoacrylamide moiety, is central to both its biological activity and its chemical liabilities.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₃ | [3] |

| Molecular Weight | 336.39 g/mol | [3] |

| Appearance | Solid | N/A |

| CAS Number | 133550-41-1 | [3] |

At its core, AG 556 functions as a competitive inhibitor of ATP at the catalytic domain of EGFR, thereby blocking downstream signaling cascades.[1] This mechanism of action underpins its utility in studying cellular processes regulated by EGFR, from proliferation to apoptosis.

The Solubility Puzzle: From Organic Solvents to Aqueous Reality

The effective concentration of a small molecule inhibitor at its target site is directly influenced by its solubility. For AG 556, a clear distinction must be made between its solubility in organic solvents and its behavior in the aqueous environments typical of biological assays.

High Solubility in Organic Solvents: A Starting Point

Commercial suppliers consistently report high solubility of AG 556 in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This makes these solvents ideal for the preparation of concentrated stock solutions.

| Solvent | Reported Solubility |

| DMSO | ≥ 30 mg/mL |

| DMF | ≥ 30 mg/mL |

Expert Insight: The initial dissolution in an organic solvent is a critical first step. However, it is imperative to recognize that the introduction of these stock solutions into aqueous buffers can lead to precipitation if the final concentration exceeds the aqueous solubility limit. This phenomenon is a common source of experimental artifacts, leading to an underestimation of the compound's true potency.

The Challenge of Aqueous Solubility: A Critical Consideration

Field-Proven Protocol for Estimating Aqueous Solubility:

A pragmatic approach to determining the working solubility of AG 556 in your specific experimental buffer is the "serial dilution and visual inspection" method.

-

Prepare a high-concentration stock solution of AG 556 in 100% DMSO (e.g., 10 mM).

-

Serially dilute the stock solution in your aqueous buffer of choice (e.g., PBS, cell culture medium).

-

Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) after a defined incubation period at the experimental temperature.

-

The highest concentration that remains clear provides a practical upper limit for your experiments.

Diagram: Workflow for Determining Practical Aqueous Solubility

Caption: A stepwise process for empirically determining the working aqueous solubility of AG 556.

The Stability Imperative: Protecting the Integrity of Your Experiments

The chemical stability of AG 556 is a critical parameter that can significantly impact the interpretation of experimental results. As with many small molecules, its stability is influenced by factors such as pH, temperature, and light exposure.

Known Instabilities of the Tyrphostin Class

While specific degradation kinetics for AG 556 are not extensively documented, studies on other tyrphostins provide valuable insights into potential degradation pathways.

-

Photodegradation: Tyrphostins have been shown to be susceptible to photodegradation. Exposure to light can lead to photoisomerization in solution and photodegradation in the solid state. Therefore, it is crucial to protect AG 556 solutions and solid compounds from light.

-

Instability in Aqueous Media: There is evidence to suggest that tyrphostins can be unstable in aqueous cell culture media, particularly at physiological temperatures (37°C). This degradation can occur over the course of an experiment, leading to a decrease in the effective concentration of the inhibitor.

Expert Insight: The potential for degradation in aqueous media necessitates careful experimental design. For long-term experiments (e.g., > 24 hours), it may be necessary to replenish the AG 556-containing medium at regular intervals to maintain a consistent concentration.

Framework for a Forced Degradation Study

To rigorously assess the stability of AG 556 and develop a stability-indicating analytical method, a forced degradation study is indispensable.[4] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.[5]

Key Stress Conditions for a Forced Degradation Study of AG 556:

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Hydrolysis of the amide bond |